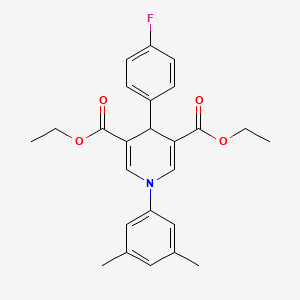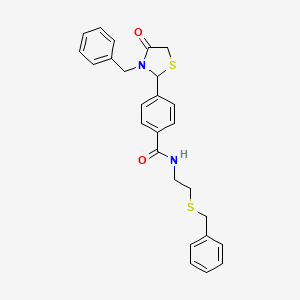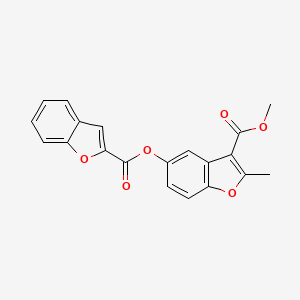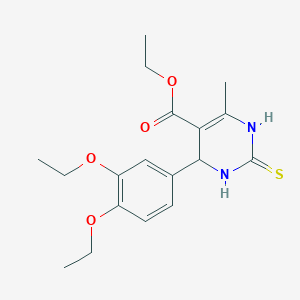![molecular formula C21H26N2O3 B11647477 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methylbenzyl)piperazine](/img/structure/B11647477.png)
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a methoxybenzodioxole and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized from catechol and methanol under acidic conditions to form 1,3-benzodioxole.
Methoxylation: The benzodioxole intermediate is then methoxylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide.
Piperazine Substitution: The methoxybenzodioxole is then reacted with piperazine in the presence of a base like potassium carbonate to form the desired piperazine derivative.
Methylphenyl Substitution: Finally, the piperazine derivative is reacted with a methylphenyl halide (e.g., 4-methylbenzyl chloride) to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzodioxole ring can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced benzodioxole derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic properties.
Biological Research: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The methoxybenzodioxole moiety can interact with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Similar benzodioxole structure but with an ethan-1-ol group.
7-Methoxy-1,3-benzodioxol-5-yl)methanol: Similar methoxybenzodioxole structure but with a methanol group.
7-Methoxy-1,3-benzodioxol-5-yl)methanamine hydrochloride: Similar methoxybenzodioxole structure but with a methanamine group.
Uniqueness
1-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE is unique due to its combination of a methoxybenzodioxole moiety and a methylphenyl-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C21H26N2O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H26N2O3/c1-16-3-5-17(6-4-16)13-22-7-9-23(10-8-22)14-18-11-19(24-2)21-20(12-18)25-15-26-21/h3-6,11-12H,7-10,13-15H2,1-2H3 |
InChI Key |
HETYIACULRSDST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C(=C3)OC)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine](/img/structure/B11647410.png)

![Methyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate](/img/structure/B11647414.png)
![8-bromo-2-(4-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11647418.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11647426.png)
![Propan-2-yl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11647431.png)
![3-[5-(2-Carboxyphenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid](/img/structure/B11647451.png)
![1-[(3-Bromophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate](/img/structure/B11647456.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11647461.png)
![(2E)-2-{[(2-bromophenyl)carbonyl]amino}-3-(furan-2-yl)prop-2-enoic acid](/img/structure/B11647467.png)


